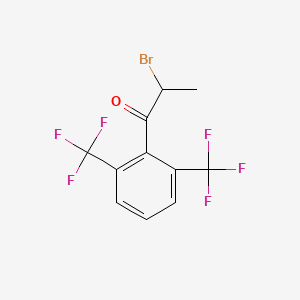
1-(2,6-Bis(trifluoromethyl)phenyl)-2-bromopropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Bis(trifluoromethyl)phenyl)-2-bromopropan-1-one is an organic compound characterized by the presence of trifluoromethyl groups and a bromine atom attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Bis(trifluoromethyl)phenyl)-2-bromopropan-1-one typically involves the bromination of 1-(2,6-Bis(trifluoromethyl)phenyl)propan-1-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing efficient brominating agents and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Bis(trifluoromethyl)phenyl)-2-bromopropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cycloaddition Reactions: The presence of trifluoromethyl groups can facilitate cycloaddition reactions, leading to the formation of cyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate, typically under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
1-(2,6-Bis(trifluoromethyl)phenyl)-2-bromopropan-1-one has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Material Science: The presence of trifluoromethyl groups can impart unique properties to materials, making this compound useful in developing new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 1-(2,6-Bis(trifluoromethyl)phenyl)-2-bromopropan-1-one involves its interaction with various molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(2,6-Difluorophenyl)-2-bromopropan-1-one: Similar structure but with difluoromethyl groups instead of trifluoromethyl groups.
1-(2,6-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness: 1-(2,6-Bis(trifluoromethyl)phenyl)-2-bromopropan-1-one is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical properties and reactivity. The bromine atom also provides distinct reactivity compared to other halogens, making this compound particularly valuable in specific synthetic applications.
Properties
Molecular Formula |
C11H7BrF6O |
|---|---|
Molecular Weight |
349.07 g/mol |
IUPAC Name |
1-[2,6-bis(trifluoromethyl)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C11H7BrF6O/c1-5(12)9(19)8-6(10(13,14)15)3-2-4-7(8)11(16,17)18/h2-5H,1H3 |
InChI Key |
WNSOHUHBPJSGPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC=C1C(F)(F)F)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















